Trelagliptin Impurity X

Descripción general

Descripción

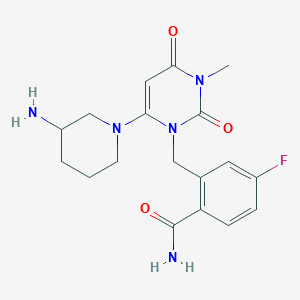

Trelagliptin is a dipeptidyl peptidase-4 inhibitor indicated in the control of diabetes mellitus . It belongs to the class of organic compounds known as benzonitriles .

Synthesis Analysis

An improved process for the synthesis of the antidiabetic drug Trelagliptin succinate through unprotected ®-3-aminopiperidine has been described . A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate .Molecular Structure Analysis

Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .Chemical Reactions Analysis

Kinetic analysis revealed reversible, competitive and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . X-ray diffraction data indicated a non-covalent interaction between dipeptidyl peptidase and trelagliptin .Physical And Chemical Properties Analysis

The physical and chemical properties of Trelagliptin are analyzed using various chromatographic and spectroscopic techniques .Aplicaciones Científicas De Investigación

-

Pharmaceutical Analysis

- Trelagliptin is a new antidiabetic drug administered as a monotherapy for the treatment of diabetes mellitus (type II) and classified as one of dipeptidyl peptidase-4 (DPP-4) inhibitors .

- Various chromatographic and spectroscopic techniques have been developed for the analysis and kinetic degradation study of Trelagliptin .

- These methods include UPLC-MS/MS, UPLC-UV, HPLC-UV, UHPLC-UV, and direct UV methods .

- The optimized UPLC-MS/MS method is suitable for further Trelagliptin assay either in biological fluids or in the presence of impurities .

-

Pharmaceutical Development

- A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API) .

- Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .

- The method was validated for accuracy, precision, specificity, robustness, and detection and quantification limits, in accordance with ICH guidelines .

- Statistical analysis proved the method was precise, reproducible, selective, specific, and accurate for analysis of Trelagliptin succinate and its related impurities .

-

Analytical Method Development

- Trelagliptin Impurity 5 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Trelagliptin .

- This impurity can be used for the estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API) .

-

Cardiovascular Research

- Trelagliptin has been found to ameliorate oxygen–glucose deprivation/reperfusion (OGD/R)-induced mitochondrial dysfunction and metabolic disturbance of endothelial cells .

- It has been observed that both the cytotoxicity and mitochondrial oxidative stress in human aortic valvular endothelial cells (HAVECs) induced by OGD/R stimulation were greatly alleviated by Trelagliptin .

- The declined mitochondrial respiration and ATP production, decreased secretion of cystathionine and creatine, and the increased production of triglyceride and adiponectin in OGD/R-challenged HAVECs was dramatically reversed by Trelagliptin .

-

Analytical Method Development for ANDA

- Trelagliptin Impurity 5 can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Trelagliptin .

- This impurity can be used for the estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API) .

-

Cardiovascular Research

- Trelagliptin has been found to ameliorate oxygen–glucose deprivation/reperfusion (OGD/R)-induced mitochondrial dysfunction and metabolic disturbance of endothelial cells .

- It has been observed that both the cytotoxicity and mitochondrial oxidative stress in human aortic valvular endothelial cells (HAVECs) induced by OGD/R stimulation were greatly alleviated by Trelagliptin .

- The declined mitochondrial respiration and ATP production, decreased secretion of cystathionine and creatine, and the increased production of triglyceride and adiponectin in OGD/R-challenged HAVECs was dramatically reversed by Trelagliptin .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPUJHLPMLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trelagliptin Impurity X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)

![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)

![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)